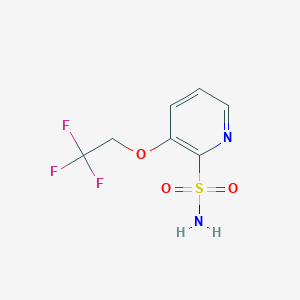

3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide

Übersicht

Beschreibung

3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide, also known as TESPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of pyridine that has been extensively studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide is in the field of biochemistry. 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has also been shown to inhibit the activity of other enzymes, such as matrix metalloproteinases, which are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis.

Wirkmechanismus

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide involves the inhibition of the activity of enzymes that are involved in various physiological processes. 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition leads to a decrease in the activity of these enzymes, which can have various biochemical and physiological effects.

Biochemische Und Physiologische Effekte

3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide leads to a decrease in the production of bicarbonate ions, which can have an impact on the acid-base balance in the body. Inhibition of matrix metalloproteinases by 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide can lead to a decrease in the activity of these enzymes, which can have an impact on tissue remodeling, wound healing, and angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has a high level of stability, which makes it easy to handle. 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide is also highly soluble in water, which makes it easy to use in various biochemical assays. However, 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has some limitations for use in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide is a sulfonamide derivative, which can limit its use in certain types of experiments.

Zukünftige Richtungen

There are several future directions for research on 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide. One potential area of research is the development of new derivatives of 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide that have improved properties and potential applications. Another potential area of research is the study of the mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide and its effects on various enzymes and physiological processes. Additionally, research on the potential therapeutic applications of 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide in various diseases and conditions could lead to the development of new treatments and therapies.

Conclusion:

In conclusion, 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a relatively simple compound to synthesize, and it has been extensively studied for its biochemical and physiological effects. 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide, including the development of new derivatives, the study of its mechanism of action, and the exploration of its potential therapeutic applications.

Synthesemethoden

3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 3-hydroxypyridine-2-sulfonamide with trifluoroethyl iodide to produce 3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonamide intermediate. The second step involves the deprotection of the intermediate using sodium hydroxide to obtain 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide.

Eigenschaften

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3S/c8-7(9,10)4-15-5-2-1-3-12-6(5)16(11,13)14/h1-3H,4H2,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXWMSDUWGUEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801044083 | |

| Record name | 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide | |

CAS RN |

145099-40-7, 227605-94-9 | |

| Record name | 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium {[3-(2,2,2-trifluoroethoxy)-2-pyridinyl]sulfonyl}azanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186481.png)

![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)